molecular formula C13H13NO3S B14316703 2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile CAS No. 110946-11-7

2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile

Katalognummer: B14316703
CAS-Nummer: 110946-11-7
Molekulargewicht: 263.31 g/mol
InChI-Schlüssel: JQTTZTONYYNEJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile is an organic compound that features a benzenesulfonyl group attached to a cyclopentane ring with a nitrile and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenesulfonyl chloride with a suitable cyclopentane derivative under basic conditions to introduce the benzenesulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition or modulation of biological pathways, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzenesulfonyl derivatives and cyclopentane-based molecules with nitrile and ketone functionalities. Examples include benzenesulfonyl chloride, benzenesulfonamide, and various cyclopentanone derivatives .

Uniqueness

What sets 2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. The presence of both a nitrile and a ketone group on the cyclopentane ring, along with the benzenesulfonyl moiety, allows for a wide range of chemical transformations and interactions with biological targets.

Eigenschaften

CAS-Nummer

110946-11-7

Molekularformel

C13H13NO3S

Molekulargewicht

263.31 g/mol

IUPAC-Name

2-(benzenesulfonylmethyl)-3-oxocyclopentane-1-carbonitrile

InChI

InChI=1S/C13H13NO3S/c14-8-10-6-7-13(15)12(10)9-18(16,17)11-4-2-1-3-5-11/h1-5,10,12H,6-7,9H2

InChI-Schlüssel

JQTTZTONYYNEJW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C(C1C#N)CS(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.